molecular formula C13H17ClN2O3 B7772198 2-(4-chloro-3,5-dimethylphenoxy)-N'-propionylacetohydrazide CAS No. 301226-91-5

2-(4-chloro-3,5-dimethylphenoxy)-N'-propionylacetohydrazide

Cat. No.: B7772198
CAS No.: 301226-91-5
M. Wt: 284.74 g/mol
InChI Key: BCNGWQZHRDWJLT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, along with a propionylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide typically involves the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is reacted with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid: The acetic acid derivative is further reacted with propanoic acid.

    Formation of 2-(4-chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide: The final step involves the reaction of the propanoic acid derivative with hydrazine hydrate under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions may target the hydrazide moiety.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the hydrazide, such as hydrazines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Comparison:

  • 2-(4-Chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide is unique due to the presence of the hydrazide moiety, which imparts distinct reactivity and potential biological activity.
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid lacks the hydrazide group, making it less reactive in certain contexts.
  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is more reactive due to the presence of the acyl chloride group, which can readily undergo nucleophilic substitution.
  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid has a different substitution pattern, affecting its chemical and biological properties.

Properties

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-4-11(17)15-16-12(18)7-19-10-5-8(2)13(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNGWQZHRDWJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)COC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162943
Record name Propanoic acid, 2-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-91-5
Record name Propanoic acid, 2-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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